molecular formula C13H9Br2NO4 B12642973 4,5-Dibromo-2-(4-nitrophenoxy)anisole CAS No. 84604-86-4

4,5-Dibromo-2-(4-nitrophenoxy)anisole

Cat. No.: B12642973
CAS No.: 84604-86-4
M. Wt: 403.02 g/mol
InChI Key: RJPFFSWADWMPCT-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(4-nitrophenoxy)anisole is a chemical compound with the molecular formula C13H9Br2NO4 and a molecular weight of 403.02 g/mol . It is characterized by the presence of bromine, nitro, and anisole functional groups, making it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(4-nitrophenoxy)anisole typically involves multiple steps, including nitration, bromination, and etherification reactions. One common synthetic route starts with the nitration of anisole to introduce the nitro group, followed by bromination to add the bromine atoms at the desired positions. The final step involves the etherification of the brominated nitro compound with phenol to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(4-nitrophenoxy)anisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce amine derivatives .

Scientific Research Applications

4,5-Dibromo-2-(4-nitrophenoxy)anisole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(4-nitrophenoxy)anisole involves its interaction with molecular targets and pathways. The nitro and bromine groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2-(4-nitrophenoxy)anisole is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties compared to similar compounds. This makes it a valuable compound for specific chemical reactions and applications .

Properties

CAS No.

84604-86-4

Molecular Formula

C13H9Br2NO4

Molecular Weight

403.02 g/mol

IUPAC Name

1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene

InChI

InChI=1S/C13H9Br2NO4/c1-19-12-6-10(14)11(15)7-13(12)20-9-4-2-8(3-5-9)16(17)18/h2-7H,1H3

InChI Key

RJPFFSWADWMPCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC2=CC=C(C=C2)[N+](=O)[O-])Br)Br

Origin of Product

United States

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